molecular formula C19H19Cl2N3O2 B2886425 3,4-dichloro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide CAS No. 1396712-92-7

3,4-dichloro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide

Cat. No.: B2886425
CAS No.: 1396712-92-7
M. Wt: 392.28
InChI Key: VJQGUULJQUNOQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dichloro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzamide core substituted with dichloro groups and a nicotinoylpiperidinyl moiety, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting with the cyclization of appropriate precursors.

    Nicotinoylation: The piperidine intermediate is then reacted with nicotinic acid or its derivatives to introduce the nicotinoyl group.

    Benzamide Formation: The final step involves the coupling of the nicotinoylpiperidinyl intermediate with 3,4-dichlorobenzoyl chloride under suitable conditions, such as the presence of a base like triethylamine, to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification processes like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The dichloro groups in the benzamide core can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound has shown potential in biological assays, particularly in studying receptor-ligand interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The nicotinoylpiperidinyl moiety is believed to play a crucial role in binding to receptors or enzymes, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the observed effects of the compound.

Comparison with Similar Compounds

Similar Compounds

    3,4-dichloro-N-(1H-indol-5-yl)benzamide: A compound with a similar benzamide core but different substituents, known for its selective inhibition of monoamine oxidase B (MAO-B).

    AH-7921: Another benzamide derivative with psychoactive properties, differing in its substituents and pharmacological profile.

Uniqueness

3,4-dichloro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide stands out due to its unique combination of dichloro and nicotinoylpiperidinyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3,4-dichloro-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N3O2/c20-16-4-3-14(10-17(16)21)18(25)23-11-13-5-8-24(9-6-13)19(26)15-2-1-7-22-12-15/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQGUULJQUNOQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.